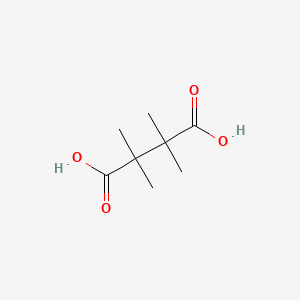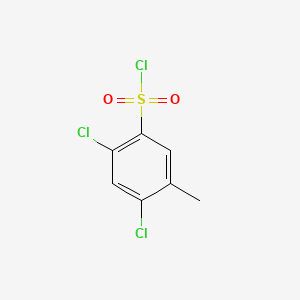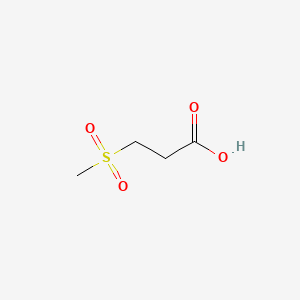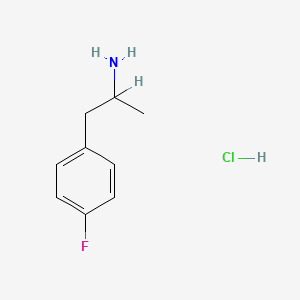
N-(3-isothiocyanatopropyl)-N,N-dimethylamine
Overview
Description
N-(3-isothiocyanatopropyl)-N,N-dimethylamine: is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are commonly found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propyl chain, which is further connected to a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isothiocyanatopropyl)-N,N-dimethylamine typically involves the reaction of N,N-dimethylpropylamine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- N,N-dimethylpropylamine is dissolved in an appropriate solvent such as dichloromethane.
- Thiophosgene is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- The reaction mixture is stirred for several hours until the formation of the desired product is complete.
- The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also implemented to handle thiophosgene, which is a toxic and hazardous reagent.
Chemical Reactions Analysis
Types of Reactions: N-(3-isothiocyanatopropyl)-N,N-dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Oxidation Reactions: The isothiocyanate group can be oxidized to form isocyanates or other oxidized derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Solvents: Dichloromethane, ethanol, water
Major Products Formed:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
N-(3-isothiocyanatopropyl)-N,N-dimethylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various isothiocyanate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-isothiocyanatopropyl)-N,N-dimethylamine involves the interaction of the isothiocyanate group with biological molecules. The compound can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the formation of covalent adducts. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The molecular targets and pathways involved include:
Proteins: Modification of cysteine residues in proteins, leading to altered protein function.
DNA: Formation of adducts with DNA bases, resulting in DNA damage and apoptosis.
Cell Signaling Pathways: Inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and PI3K/Akt pathways.
Comparison with Similar Compounds
N-(3-isothiocyanatopropyl)-N,N-dimethylamine can be compared with other similar compounds, such as:
Phenethyl isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Benzyl isothiocyanate: Exhibits antimicrobial and anticancer activities.
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activities. The presence of the dimethylamine group enhances its solubility and reactivity compared to other isothiocyanates.
Properties
IUPAC Name |
3-isothiocyanato-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXHWJITNCSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181840 | |
| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27421-70-1 | |
| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027421701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-isothiocyanatopropyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



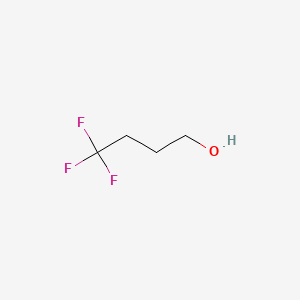

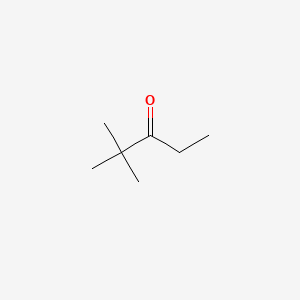

![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)
